Fmoc-2-D-Pal-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

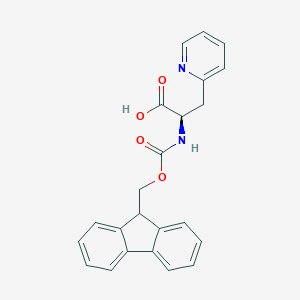

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a propanoic acid moiety. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology

Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Industry

Material Science: Could be used in the development of new materials with specific properties.

Mecanismo De Acción

- Fmoc-2-D-Pal-OH primarily targets amino groups (NH₂) in peptides during solid-phase peptide synthesis (SPPS) .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Fmoc-2-D-Pal-OH plays a role in biochemical reactions, particularly as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Cellular Effects

In the cellular context, this compound has been found to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . These effects highlight the compound’s potential impact on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, and it is rapidly removed by base . This process prevents the amine from reacting with the substrate, thereby influencing the overall biochemical reaction .

Temporal Effects in Laboratory Settings

It is known that the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Metabolic Pathways

Given its role as a protecting group for amines, it is likely to be involved in pathways related to amine metabolism .

Subcellular Localization

One study suggests that a fusion protein of this compound and green fluorescent protein was specifically localized in the plasma membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid typically involves multiple steps:

Fmoc Protection:

Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.

Pyridine Ring Introduction: The pyridine ring can be introduced through nucleophilic substitution or other aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-throughput purification methods such as HPLC (High-Performance Liquid Chromatography).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring and the Fmoc group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to deprotected amines.

Comparación Con Compuestos Similares

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thienyl)propanoic acid: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

The presence of the pyridine ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid provides unique electronic properties and potential for specific interactions in biological systems, distinguishing it from similar compounds with different aromatic rings.

Actividad Biológica

Fmoc-2-D-Pal-OH (Fluorenylmethyloxycarbonyl-2-D-phenylalanine) is an amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activity. This article explores the biological properties, applications, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis (SPPS). The D-Pal component introduces chirality that can influence the interactions of peptides in biological systems. The compound's structure allows for versatile modifications and applications in drug development and peptide engineering.

The biological activity of this compound is primarily attributed to its role in modulating peptide conformation and stability. Studies have shown that D-amino acids, such as D-Pal, can enhance the resistance of peptides to enzymatic degradation, thereby prolonging their biological half-life and efficacy in therapeutic applications .

Moreover, the incorporation of this compound into peptides has been linked to improved binding affinities for various biological targets, including enzymes and receptors. For instance, cyclic peptides containing D-amino acids have demonstrated enhanced stability and bioactivity compared to their L-amino acid counterparts .

Case Studies

- Peptide Stability and Activity : A study evaluated the stability of cyclic peptides synthesized with this compound against metabolic degradation. The results indicated that these peptides exhibited significantly longer half-lives when incubated with liver microsomes compared to traditional L-peptides, highlighting the protective effect of D-amino acids against first-pass metabolism .

- Therapeutic Applications : Research has explored the use of this compound in developing cell-adhesion peptides for tissue engineering. These peptides were shown to enhance cell attachment and proliferation in vitro, suggesting potential applications in regenerative medicine .

- Peptide Array Screening : A peptide array-based screening approach was employed to identify cell-death inducing peptides modified with this compound. The modified peptides exhibited increased activity due to improved cellular uptake and interaction with intracellular targets, demonstrating the utility of this compound in enhancing therapeutic efficacy .

Data Tables

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVJCDZOMUITR-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.